molecular formula C14H18N4O2S B2583901 3-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-1-[(thiophen-2-yl)methyl]urea CAS No. 1797308-13-4

3-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-1-[(thiophen-2-yl)methyl]urea

Cat. No.: B2583901
CAS No.: 1797308-13-4
M. Wt: 306.38
InChI Key: IMVQERPPHOHFGY-UHFFFAOYSA-N
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Description

3-({1-methyl-1H,4H,6H,7H-pyrano[4,3-c]pyrazol-3-yl}methyl)-1-[(thiophen-2-yl)methyl]urea is a useful research compound. Its molecular formula is C14H18N4O2S and its molecular weight is 306.38. The purity is usually 95%.
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Scientific Research Applications

Hydrogel Formation and Tuning

One significant application of urea derivatives in scientific research is their role in forming hydrogels with varying physical properties through anion tuning. For instance, 1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in acids at specific pH levels. The rheology and morphology of these gels can be adjusted based on the anion identity, providing a method for customizing the gels' physical attributes. Such hydrogels have implications in drug delivery systems and tissue engineering by facilitating controlled release and providing a scaffold for tissue regeneration (Lloyd & Steed, 2011).

Synthesis of Novel Compounds

Urea derivatives are pivotal in the synthesis of various novel compounds with potential pharmaceutical applications. For example, they have been used to synthesize pyridine and naphthyridine derivatives, which are essential in developing new therapeutic agents. The versatile chemistry of urea derivatives allows for the creation of compounds with unique structures and properties, facilitating the discovery of new drugs and materials (Abdelrazek et al., 2010).

Enhancing Adventitious Rooting

Some urea derivatives exhibit cytokinin-like activity, significantly enhancing adventitious root formation. These synthetic compounds, such as N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (TDZ), have been used extensively in plant morphogenesis studies. They serve as positive regulators of cell division and differentiation, highlighting their importance in agricultural research for crop improvement and propagation techniques (Ricci & Bertoletti, 2009).

Acetylcholinesterase Inhibition

In the quest for treatments for neurodegenerative diseases, urea derivatives have been explored for their potential as acetylcholinesterase inhibitors. Research into flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas has shown that these compounds can inhibit acetylcholinesterase activity, a key target in Alzheimer's disease treatment. By optimizing structural elements, researchers have developed compounds with significant inhibitory activities, shedding light on new avenues for therapeutic intervention (Vidaluc et al., 1995).

Anticancer Activity

Urea derivatives are also being investigated for their anticancer properties. By synthesizing specific urea compounds and evaluating their cytotoxic effects on cancer cell lines, researchers aim to develop new anticancer agents. This research opens up possibilities for creating more effective and targeted cancer therapies, contributing to the ongoing fight against cancer (Gaudreault et al., 1988).

Properties

IUPAC Name

1-[(1-methyl-6,7-dihydro-4H-pyrano[4,3-c]pyrazol-3-yl)methyl]-3-(thiophen-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4O2S/c1-18-13-4-5-20-9-11(13)12(17-18)8-16-14(19)15-7-10-3-2-6-21-10/h2-3,6H,4-5,7-9H2,1H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMVQERPPHOHFGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(COCC2)C(=N1)CNC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.